molecular formula C6H8BrN3 B1520156 4-Bromo-N,N-dimethylpyrimidin-2-amine CAS No. 959240-54-1

4-Bromo-N,N-dimethylpyrimidin-2-amine

Cat. No. B1520156
CAS RN: 959240-54-1
M. Wt: 202.05 g/mol
InChI Key: NFAWNOWYQSOGHA-UHFFFAOYSA-N
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Description

“4-Bromo-N,N-dimethylpyrimidin-2-amine” is a chemical compound with the CAS Number: 959240-54-1 . It has a molecular weight of 202.05 and its IUPAC name is N-(4-bromo-2-pyrimidinyl)-N,N-dimethylamine . The compound is solid in physical form .


Molecular Structure Analysis

The Inchi Code of “this compound” is 1S/C6H8BrN3/c1-10(2)6-8-4-3-5(7)9-6/h3-4H,1-2H3 . This code provides a specific standard to represent the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is solid in physical form . It has a molecular weight of 202.05 . The storage temperature is 2-8°C .

Scientific Research Applications

Synthesis and Chemical Applications

Chemical Synthesis and Amplifiers of Phleomycin
In the study by Kowalewski et al. (1981), the compound 5-bromo-N,N-dimethylpyrimidin-2-amine is used as a starting material to synthesize N,N,N',N'-tetramethyl-4,5'-bipyrimidine-2,2'-diamine. The resulting compounds were examined for their potential as amplifiers of phleomycin, although they exhibited minimal activity in this regard. This research provides insight into the chemical reactivity and potential applications of substituted pyrimidines in synthesizing complex bipyrimidines (Kowalewski et al., 1981).

Preparation of Heterocyclic Compounds
Safarov et al. (2005) explored the preparation of 2-amino substituted 7H-1,3,4-thiadiazolo[3,2-α]pyrimidin-7-ones through a series of chemical reactions starting from 2-bromo-5-amino-1,3,4-thiadiazole. This research underlines the versatility of bromo-substituted compounds in synthesizing novel heterocyclic molecules, potentially useful in various scientific applications (Safarov et al., 2005).

Selective Bromoacylation for Enzyme Inhibition
Baker et al. (1966) reported on the selective bromoacylation of side-chain amino groups on 2-amino-4-pyrimidinols or 2,4,6-triaminopyrimidines to produce extremely sensitive products, potentially useful for the synthesis of active-site-directed irreversible enzyme inhibitors. This showcases the utility of brominated compounds in the targeted synthesis of biologically active molecules (Baker et al., 1966).

Biological and Medical Research Applications

Novel Dihydrofolate Reductase Inhibitors
Wyss et al. (2003) designed novel 2,4-diaminopyrimidines with N,N-disubstituted aminomethyl residues at the 5-position as dihydrofolate reductase (DHFR) inhibitors. These compounds, synthesized using a brominated intermediate, showcased high activity against enzymes derived from TMP-sensitive and TMP-resistant Streptococcus pneumoniae. This signifies the potential of bromo-substituted pyrimidines in drug development, especially as antibiotics or cancer therapeutics (Wyss et al., 2003).

Antifungal Activity of Derivatives
Jafar et al. (2017) synthesized and tested the antifungal effects of various 4-Chloro-6-Methoxy-N,N-Dimethylpyrimidin-2-amine derivatives. These compounds demonstrated biological activity against fungi like Aspergillus terreus and Aspergillus niger, indicating their potential as antifungal agents (Jafar et al., 2017).

Safety and Hazards

The safety information available indicates that the compound has a hazard statement of H302 . The precautionary statements are P280;P305+P351+P338 . The signal word is “Warning” and the pictogram is an exclamation mark .

properties

IUPAC Name

4-bromo-N,N-dimethylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrN3/c1-10(2)6-8-4-3-5(7)9-6/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFAWNOWYQSOGHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=CC(=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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